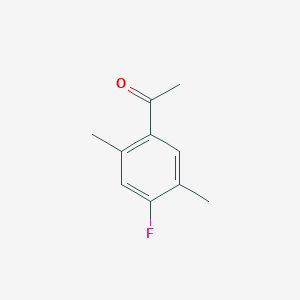

2',5'-Dimethyl-4'-fluoroacetophenone

Description

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

1-(4-fluoro-2,5-dimethylphenyl)ethanone |

InChI |

InChI=1S/C10H11FO/c1-6-5-10(11)7(2)4-9(6)8(3)12/h4-5H,1-3H3 |

InChI Key |

WGNKIOLXHLHWFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation of Fluoroacetophenone Intermediates

While direct literature on 2',5'-Dimethyl-4'-fluoroacetophenone is limited, closely related compounds such as 2'-fluoroacetophenone and 2-chloro-4'-fluoroacetophenone have well-documented preparation methods that inform the synthesis of the target compound.

2.1. Preparation of 2'-Fluoroacetophenone

A patented method involves a Grignard reaction starting from magnesium chips, ethyl alcohol, and carbon tetrachloride, followed by reaction with diethyl malonate and fluorobenzoyl chloride in methyl tertiary butyl ether solvent. The process includes refluxing until magnesium chips disappear, followed by acid treatment and extraction steps to isolate 2'-fluoroacetophenone with high yield and environmental friendliness. This method emphasizes mild reaction conditions and high selectivity.

2.2. Preparation of 2-chloro-4'-fluoroacetophenone

Another advanced method uses ionic liquids as catalysts to perform Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride. The reaction occurs at room temperature (0-30 °C) with aluminum chloride-based ionic liquids such as [emim]Cl-AlCl3 variants. This approach avoids traditional aluminum trichloride catalysts, reducing waste and energy consumption. The product is isolated by reduced pressure distillation, yielding high purity and selectivity (>95% conversion, ~98% yield). The ionic liquid catalyst is recyclable, enhancing sustainability.

Application to 2',5'-Dimethyl-4'-fluoroacetophenone Synthesis

The above methods provide a framework for synthesizing 2',5'-Dimethyl-4'-fluoroacetophenone:

Step 1: Fluorination

Fluorobenzene derivatives can be prepared or purchased. The fluoro group is introduced or retained at the 4' position.Step 2: Methylation

Selective methylation at the 2' and 5' positions can be achieved via electrophilic aromatic substitution using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.Step 3: Acetylation

Friedel-Crafts acylation using acetyl chloride or chloroacetyl chloride in the presence of ionic liquid catalysts (e.g., aluminum chloride ionic liquids) can introduce the acetophenone group at the desired position.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction parameters from the ionic liquid-catalyzed Friedel-Crafts acylation method relevant to fluoroacetophenone derivatives, adaptable for 2',5'-Dimethyl-4'-fluoroacetophenone:

| Parameter | Condition/Value | Notes |

|---|---|---|

| Reactants | Fluorobenzene & Chloroacetyl chloride | Molar ratio fluorobenzene:chloroacetyl chloride = 1.01-1.03:1 |

| Catalyst | Aluminum chloride-based ionic liquid | Examples: [emim]Cl-0.67AlCl3, [bmim]Cl-0.67AlCl3 |

| Reaction Temperature | 0-30 °C | Mild conditions, no special heating/cooling device required |

| Reaction Time | 20-50 minutes | Conversion >95% |

| Work-up | Reduced pressure distillation at 130 °C and 10 mmHg | Direct distillation avoids solvent use and product transfers |

| Yield | 96.6% - 98.1% | High yield with excellent selectivity (~99%) |

| Catalyst Recyclability | Yes | Ionic liquid can be reused multiple times |

Advantages of Ionic Liquid Catalysis

- Environmental Benefits: Reduction in organic solvents and waste generation compared to traditional aluminum trichloride catalysis.

- Operational Simplicity: Mild reaction conditions at room temperature with short reaction times.

- Safety: Lower irritation and hazard potential due to elimination of corrosive catalysts and solvents.

- Economic Efficiency: Catalyst recyclability reduces costs and waste disposal requirements.

Research Findings and Comparative Analysis

Experimental examples demonstrate consistent high yields and selectivity across different aluminum chloride ionic liquids:

| Example | Ionic Liquid Catalyst | Temp (°C) | Reaction Time (min) | Yield (%) | Selectivity (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | [emim]Cl-0.67AlCl3 | 25 | 30 | 98.1 | 99.5 | 99.5 |

| 2 | [bmim]Cl-0.67AlCl3 | 0 | 90 | 96.87 | 99.2 | 99.2 |

| 3 | [mmim]Cl-0.67AlCl3 | 30 | 30 | 96.65 | 99.3 | 99.3 |

| 4 | [emim]Cl-0.75AlCl3 | 25 | 30 | Data incomplete | - | - |

These results confirm the robustness and flexibility of the ionic liquid catalysis method for producing fluoroacetophenone derivatives with high efficiency.

Summary and Outlook

The preparation of 2',5'-Dimethyl-4'-fluoroacetophenone can be effectively achieved by adapting advanced Friedel-Crafts acylation methods using ionic liquid catalysts. These methods offer significant improvements over traditional processes in terms of yield, selectivity, environmental impact, and operational safety. While direct literature on this exact compound is sparse, the closely related synthetic routes for fluoroacetophenone derivatives provide a reliable foundation.

Future research may focus on optimizing methylation steps for regioselectivity and integrating continuous flow synthesis to further enhance scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-4’-fluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 2’,5’-Dimethyl-4’-fluorobenzoic acid.

Reduction: 2’,5’-Dimethyl-4’-fluoro-1-phenylethanol.

Substitution: Various halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2’,5’-Dimethyl-4’-fluoroacetophenone has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-4’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles. Additionally, the presence of the fluorine atom can influence the compound’s reactivity and stability by altering the electron density on the benzene ring.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular properties, and applications:

Impact of Substituents on Properties

- Fluorine Position: 4'-Fluoro derivatives (e.g., 4'-fluoroacetophenone) exhibit higher metabolic stability compared to 2'-fluoro isomers due to reduced steric hindrance . 2'-Fluoroacetophenone’s ortho-substitution lowers melting points and increases volatility .

- Methyl Groups: Dimethyl substituents (e.g., in 3',5'-dimethyl-4'-methoxy derivatives) enhance lipophilicity, improving membrane permeability in drug candidates . Steric effects from methyl groups can slow reaction kinetics, as seen in bulky acetophenone derivatives .

- Methoxy and Hydroxy Groups: Methoxy groups (e.g., in 2'-hydroxy-6'-methoxyacetophenone) increase solubility in polar solvents, whereas hydroxy groups facilitate hydrogen bonding in crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.